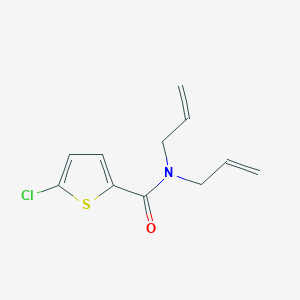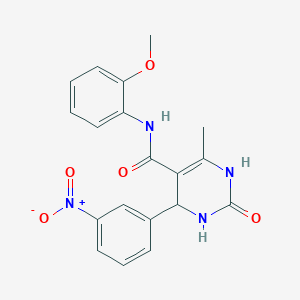![molecular formula C21H15ClN2O5 B5139600 4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDCB, and it has been synthesized using different methods.
Mecanismo De Acción
CDCB's mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes, which are involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
CDCB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCB has several advantages for lab experiments, such as its high solubility in water and its ability to inhibit multiple enzymes and signaling pathways. However, it also has some limitations, such as its potential toxicity and the need for further studies to understand its mechanism of action fully.
Direcciones Futuras
CDCB has shown promising results in various studies, and there are several future directions for research. One of the areas of research is to understand its mechanism of action fully. Another area of research is to study its potential applications in different types of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CDCB for different applications.
Conclusion:
In conclusion, CDCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its anti-cancer and anti-inflammatory properties. CDCB's mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. CDCB has several advantages for lab experiments, but it also has some limitations, such as its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications in different types of cancer and other diseases.
Métodos De Síntesis
CDCB can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzoic acid and 4-(2-aminoacetamido) phenyl 3,5-dihydroxybenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of CDCB in good yields.
Aplicaciones Científicas De Investigación
CDCB has been extensively studied for its potential applications in various fields. One of the significant areas of research is its anti-cancer properties. CDCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[4-[(E)-[(3,5-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c22-19-4-2-1-3-18(19)21(28)29-17-7-5-13(6-8-17)12-23-24-20(27)14-9-15(25)11-16(26)10-14/h1-12,25-26H,(H,24,27)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRFIERMQMNKAB-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(4-morpholinyl)propyl]amine](/img/structure/B5139563.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5139571.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![6-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139595.png)
![2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline](/img/structure/B5139608.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)